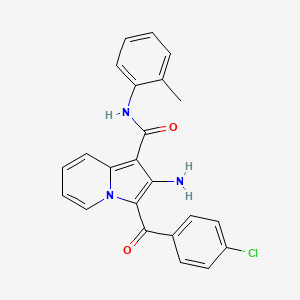

2-amino-3-(4-chlorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide

Description

2-Amino-3-(4-chlorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 4-chlorobenzoyl substituent at position 3 and a 2-methylphenyl group attached to the carboxamide moiety. This compound shares a core indolizine-carboxamide scaffold with several analogs, which differ in substituents on the benzoyl ring and the aryl group of the carboxamide. Such structural variations influence pharmacological properties, including receptor binding affinity, selectivity, and pharmacokinetics.

Properties

IUPAC Name |

2-amino-3-(4-chlorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c1-14-6-2-3-7-17(14)26-23(29)19-18-8-4-5-13-27(18)21(20(19)25)22(28)15-9-11-16(24)12-10-15/h2-13H,25H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIILXFWVKLIKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-3-(4-chlorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, known for its complex molecular structure and diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing from various research findings and case studies.

Molecular Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 366.85 g/mol. The structure features an indolizine core, which is significant in medicinal chemistry due to its association with various biological activities.

Key Structural Features

- Indolizine Core : Provides a framework for interaction with biological targets.

- 4-Chlorobenzoyl Group : Enhances pharmacological properties and may influence binding affinity.

- N-(2-Methylphenyl) Substituent : Potentially alters the compound's lipophilicity and bioactivity.

Synthesis

The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : To form the indolizine ring.

- Substitution Reactions : To introduce functional groups like the chlorobenzoyl and methylphenyl moieties.

- Purification Techniques : Such as recrystallization or chromatography to ensure compound purity.

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities, including:

Anticancer Properties

Research has shown that indolizine derivatives, including this compound, may possess significant anticancer effects. The mechanism of action often involves:

- Inhibition of Cell Proliferation : Targeting specific signaling pathways related to cancer cell growth.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

A study demonstrated that similar indolizine compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that 2-amino-3-(4-chlorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide could have comparable efficacy .

Antiviral Activity

This compound has been identified as a potential inhibitor of viral enzymes, particularly those involved in coronavirus replication. It shows better binding affinity compared to other compounds in its class, indicating its potential as an antiviral agent.

Case Studies and Research Findings

- Structure-Activity Relationship (SAR) Studies :

-

In Vitro Studies :

- In vitro experiments demonstrated that the compound inhibits the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

- Animal Model Studies :

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of related indolizine derivatives:

| Compound Name | Molecular Formula | Key Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-amino-3-(4-chlorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide | Anticancer, Antiviral | TBD | |

| 2-amino-3-(4-chlorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide | Anticancer | ~10 | |

| 2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | Anti-inflammatory | TBD |

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 2-amino-3-(4-chlorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is . The synthesis typically involves multi-step organic reactions, including:

- Formation of the Indolizine Core : This is achieved through cyclization reactions involving appropriate precursors.

- Substituent Introduction : The 4-chlorobenzoyl and N-(2-methylphenyl) groups are introduced via nucleophilic substitution reactions.

Common solvents used in these reactions include dichloromethane and toluene, with catalysts such as triethylamine or pyridine facilitating the processes. Control over reaction conditions is crucial for optimizing yield and purity.

Biological Activities

Preliminary studies have indicated that 2-amino-3-(4-chlorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide exhibits a range of biological activities:

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in various assays. Its mechanism may involve the modulation of specific signaling pathways associated with tumor growth.

- Antiviral Activity : Research suggests that it may act as an inhibitor of viral enzymes, such as coronavirus proteases, highlighting its potential in antiviral drug development.

- Antimicrobial Effects : Similar indolizine derivatives have demonstrated significant antimicrobial properties, indicating that this compound may also possess similar activities.

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antiviral | Inhibition of viral proteases | |

| Antimicrobial | Significant antimicrobial effects |

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, 2-amino-3-(4-chlorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, suggesting its potential as a lead compound for developing new anticancer agents.

Case Study 2: Antiviral Mechanism

Another investigation focused on the compound's ability to inhibit the coronavirus 3CL-like protease enzyme. It was found to have a higher binding affinity compared to other known inhibitors, indicating its promise as a candidate for antiviral drug development.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 4-chloro substituent (electron-withdrawing) in the target compound may enhance receptor binding compared to electron-donating groups like 4-OCH3 or 4-C2H5, as seen in compounds from and . Fluorine (4-F), another electron-withdrawing group, is present in the analog from , which may confer similar binding affinity but altered metabolic stability.

Aryl Group Modifications :

- The 2-methylphenyl group in the target compound offers steric hindrance that could influence selectivity for receptor subtypes. In contrast, analogs with 2-chlorophenyl (e.g., ) or 4-methoxyphenyl groups () may exhibit distinct interactions with hydrophobic receptor pockets.

Molecular Weight and Lipophilicity :

- Higher molecular weight and lipophilicity (e.g., nitro-substituted analog in ) could reduce solubility but improve membrane permeability.

Pharmacological and Functional Comparisons

Adenosine Receptor Modulation

- Target Compound: Likely acts as an allosteric enhancer of A1 adenosine receptors (A1AR), analogous to 2-amino-3-benzoylthiophenes described in . These enhancers stabilize the agonist-bound conformation of A1AR, increasing receptor activation.

- Methoxy-Substituted Analog () : The 4-OCH3 group could reduce metabolic clearance but may decrease affinity for A1AR compared to chloro or fluoro derivatives.

Functional Assays

- Binding Affinity : In studies of similar compounds (e.g., ), 4-chlorobenzoyl derivatives demonstrated higher A1AR binding affinity (IC50 < 1 µM) compared to nitro- or ethyl-substituted analogs.

- Allosteric Enhancement : Compounds with chloro or fluoro substituents (e.g., ) showed up to 19-fold leftward shifts in agonist concentration-response curves, indicating potentiation of receptor function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.